2-Eicosapentaenoyl-sn-glycerol-3-phosphocholine
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Overview
Description
2-Eicosapentaenoyl-sn-glycerol-3-phosphocholine is a phospholipid compound that includes a glycerol backbone esterified with eicosapentaenoic acid (EPA) at the sn-2 position and a phosphocholine head group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Eicosapentaenoyl-sn-glycerol-3-phosphocholine typically involves organic synthesis methods. The process begins with the esterification of glycerol with eicosapentaenoic acid to form the intermediate 2-Eicosapentaenoyl-sn-glycerol. This intermediate is then reacted with phosphocholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound is more complex and involves large-scale organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pH, and solvent systems, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Eicosapentaenoyl-sn-glycerol-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phosphocholine head group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Alcohols and reduced phospholipid derivatives.
Substitution: Various substituted phosphocholine derivatives.
Scientific Research Applications
2-Eicosapentaenoyl-sn-glycerol-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and other chemical reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and cardioprotective effects.
Industry: Utilized in the formulation of specialized lipid-based products.
Mechanism of Action
The mechanism of action of 2-Eicosapentaenoyl-sn-glycerol-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and function. The eicosapentaenoic acid moiety can modulate inflammatory pathways by acting on molecular targets such as cyclooxygenases and lipoxygenases, thereby reducing the production of pro-inflammatory eicosanoids .
Comparison with Similar Compounds
Similar Compounds
- 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
- 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine
Uniqueness
2-Eicosapentaenoyl-sn-glycerol-3-phosphocholine is unique due to its specific incorporation of eicosapentaenoic acid, which imparts distinct biological activities, particularly in modulating inflammatory responses and maintaining membrane integrity .
Properties
IUPAC Name |
[(2R)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)36-27(25-30)26-35-37(32,33)34-24-23-29(2,3)4/h6-7,9-10,12-13,15-16,18-19,27,30H,5,8,11,14,17,20-26H2,1-4H3/b7-6-,10-9-,13-12-,16-15-,19-18-/t27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZCIIYFIOLREQ-WJPZTBRDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48NO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747693 |
Source
|
Record name | (2R)-3-Hydroxy-2-{[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112667-21-7 |
Source
|
Record name | (2R)-3-Hydroxy-2-{[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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